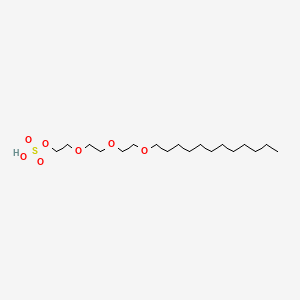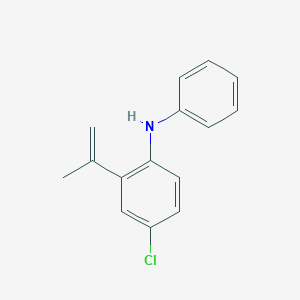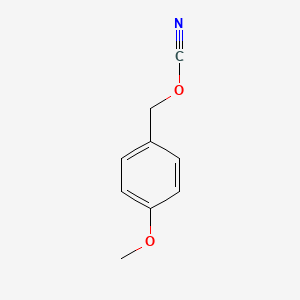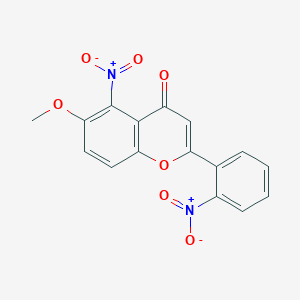
(1-Iodoethenyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Iodoethenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and an iodoethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodoethenyl)(trimethyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of trimethyltin chloride with an iodoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Iodoethenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or nickel catalysts are often employed to facilitate coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield organotin amides, while coupling reactions produce complex organic frameworks .
Wissenschaftliche Forschungsanwendungen
(1-Iodoethenyl)(trimethyl)stannane has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1-Iodoethenyl)(trimethyl)stannane involves its ability to act as an electrophile, facilitating various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Trimethyltin Chloride: Similar in structure but lacks the iodoethenyl group.
Tributyltin Hydride: Another organotin compound with different substituents and reactivity.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Uniqueness: (1-Iodoethenyl)(trimethyl)stannane is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
857349-87-2 |
|---|---|
Molekularformel |
C5H11ISn |
Molekulargewicht |
316.76 g/mol |
IUPAC-Name |
1-iodoethenyl(trimethyl)stannane |
InChI |
InChI=1S/C2H2I.3CH3.Sn/c1-2-3;;;;/h1H2;3*1H3; |
InChI-Schlüssel |
WAORGDWXVMJUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)

![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)


![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)



![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)


![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
